3-(4H-1,2,4-Triazol-4-yl)propanoic acid hydrochloride
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Overview
Description
“3-(4H-1,2,4-Triazol-4-yl)propanoic acid hydrochloride” is a chemical compound with the molecular formula C5H8ClN3O2 . It’s often used in the field of chemistry for various purposes .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in several studies . These studies often involve the use of various chemotherapeutic agents to kill cancer cells with minimal harmful effects on normal cells . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “3-(4H-1,2,4-Triazol-4-yl)propanoic acid hydrochloride” involves a 1,2,4-triazole ring . The IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1. The 1 H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Scientific Research Applications
Anticancer Agents
1,2,4-triazole derivatives have shown promising results as anticancer agents . For instance, novel 1,2,4-triazole derivatives, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, have been synthesized and evaluated for their anticancer activity . Some of these compounds showed promising cytotoxic activity against the Hela cell line .
Synthesis of Metal-Organic Frameworks (MOFs)
Triazole derivatives can be used as monomers to synthesize MOF materials . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are used in a variety of applications, including gas storage, separation, and catalysis .
Treatment of Breast Cancer
Compounds containing a 1,2,4-triazole ring, such as Letrozole and Anastrozole, have been approved by the FDA and used as first-line therapies for the treatment of breast cancer in postmenopausal women . These compounds have shown apparent superiority to estrogen receptor antagonists, such as tamoxifen .
Antifungal Agents
1,2,4-triazole derivatives have also been studied for their antifungal activity . A quantitative structure-activity relationship study of antifungal 1,2,4-triazole derivatives against A. solani has been conducted, which could aid in determining the antifungal activity of these compounds .
Mechanism of Action
Mode of Action
Triazole derivatives have been shown to exhibit a variety of biological activities, including anti-inflammatory, antibacterial, and anthelmintic effects .
Result of Action
Some triazole derivatives have been shown to significantly reduce the level of tnf-α, a key mediator of inflammation .
Action Environment
The action, efficacy, and stability of 3-(4H-1,2,4-Triazol-4-yl)propanoic acid hydrochloride can be influenced by various environmental factors . These may include pH, temperature, and the presence of other molecules in the cellular environment.
properties
IUPAC Name |
3-(1,2,4-triazol-4-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.ClH/c9-5(10)1-2-8-3-6-7-4-8;/h3-4H,1-2H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPOBCGGHZECJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CN1CCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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